2-(4-Bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Select 2-(4-Bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 478068-10-9) for your kinase or PDE inhibitor program. Its 4-bromophenyl group enables late-stage Suzuki coupling, while the rigid scaffold (2 rotatable bonds) and optimal XLogP3 (5.5) ensure superior ligand efficiency. Unlike the chloro- or thioether analogs, this compound provides a strong anomalous signal for SAD/MAD phasing and a balanced lipophilicity window for fragment-based drug design. Avoid uncontrolled variance in lipophilicity and reactivity—specify this building block today.

Molecular Formula C19H10BrF3N2
Molecular Weight 403.202
CAS No. 478068-10-9
Cat. No. B2989567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
CAS478068-10-9
Molecular FormulaC19H10BrF3N2
Molecular Weight403.202
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H10BrF3N2/c20-14-8-6-13(7-9-14)18-15(11-24)16(19(21,22)23)10-17(25-18)12-4-2-1-3-5-12/h1-10H
InChIKeyXYQAZBTXNQMEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 478068-10-9) — Core Scaffold Identity and Procurement-Relevant Class Profile


2-(4-Bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 478068-10-9), also named 2-(4-bromophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile, is a 2,6-diaryl-4-(trifluoromethyl)pyridine-3-carbonitrile with molecular formula C₁₉H₁₀BrF₃N₂ and molecular weight 403.2 g/mol [1]. It belongs to the broad class of trifluoromethylated pyridinecarbonitriles, a privileged scaffold in medicinal chemistry and agrochemical discovery owing to the electron-withdrawing, lipophilic trifluoromethyl group and the synthetic versatility of the nitrile [2]. This compound is primarily offered as a research building block or screening library compound; at the time of this analysis, no published primary bioactivity data (IC₅₀, Kᵢ, EC₅₀, etc.) or mechanism-of-action studies were retrievable for this specific CAS number in peer-reviewed literature or patents. Consequently, differential positioning rests on quantifiable structural, physicochemical, and synthetic-utility parameters rather than on comparative pharmacology.

Why 2-(4-Bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile Cannot Be Assumed Interchangeable with Other Trifluoromethyl-Pyridinecarbonitrile Analogs


Within the 2,4,6-trisubstituted pyridine-3-carbonitrile family, even minor structural alterations produce large, measurable shifts in physicochemical properties that govern solubility, permeability, metabolic stability, and synthetic derivatization potential. For instance, replacing the direct C–C bond at position 2 with a thioether linker increases XLogP3 from 5.5 to 6.2 and adds one rotatable bond, altering both lipophilicity-dependent off-target binding risk and conformational flexibility [1][2]. Substituting the 4-bromophenyl group with a 4-chlorophenyl group in a related scaffold drops XLogP3 from 5.5 to 4.7 and reduces molecular weight from 403 to 317 g/mol, changing both the compound's pharmacokinetic profile and its utility for heavy-atom derivatization [1][3]. Therefore, a generic substitution decision—e.g., selecting 'any trifluoromethyl-nicotinonitrile'—introduces uncontrolled variance in at least three orthogonal dimensions (lipophilicity, conformational entropy, halogen-dependent reactivity) that cannot be corrected post hoc. The quantitative evidence below substantiates the precise points of differentiation that justify compound-specific selection [1][2][3][4].

Quantitative Differentiation Evidence: 2-(4-Bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile (478068-10-9) vs. Closest Analogs


Direct C–C Biaryl Linker vs. Thioether Bridge: Impact on Lipophilicity, Molecular Weight, and Conformational Rigidity

2-(4-Bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile incorporates the 4-bromophenyl group via a direct C–C bond at position 2 of the pyridine ring. Its closest commercially cataloged analog, 2-[(4-bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS 338749-49-8), replaces this C–C bond with a sulfur atom (thioether linker). This single-atom substitution produces a molecular weight increase of 32.1 g/mol (403.2 → 435.3 g/mol), an XLogP3 increase of 0.7 log units (5.5 → 6.2), and an increase in rotatable bond count from 2 to 3 [1][2]. The higher XLogP3 of the thioether analog places it further beyond the typical optimal drug-like range (XLogP3 1–5), increasing the predicted risk of phospholipidosis and non-specific protein binding, while the additional rotatable bond raises the entropic penalty upon target binding [1][2]. For users requiring a scaffold that balances lipophilicity with synthetic tractability, the C–C linked target compound offers a quantifiably more favorable starting point.

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Bromine-Specific Heavy-Atom Effect: Crystallographic Phasing Advantage Over Chloro- and Fluoro-Analogs

The presence of a single bromine atom (atomic number 35) at the para-position of the 2-phenyl ring provides anomalous scattering sufficient for experimental phasing in protein–ligand co-crystallography. The closest analogous scaffold bearing a 4-chlorophenyl group—2-chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 338749-75-0)—contains chlorine (atomic number 17), which produces substantially weaker anomalous signal (Δf″ at Cu Kα wavelength: Br ≈ 1.28 e⁻ vs. Cl ≈ 0.35 e⁻), often requiring higher redundancy or longer exposure times for successful SAD/MAD phasing [1][2]. The brominated target also provides a 27.2% higher molecular weight (403.2 vs. 317.09 g/mol) and a 0.8 log unit higher XLogP3 (5.5 vs. 4.7), shifting the scaffold into a distinct property space more suitable for targets with hydrophobic binding pockets [1][2]. For structural biology groups requiring experimental phasing, the brominated target is the only member of this analog series that combines the heavy-atom advantage with the synthetically versatile C–C biaryl architecture [1][2][3].

Structural Biology X-ray Crystallography SAD/MAD Phasing

6-Phenyl vs. 6-(2-Thienyl) Substituent: Divergent Heterocycle Electronics and Synthetic Derivatization Pathways

The target compound bears a phenyl group at position 6, while the nearest neighbor analog—2-(4-bromophenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (CAS 478068-09-6)—replaces this with a thiophene ring. This substitution reduces XLogP3 from 5.5 to 5.2 (Δ = −0.3) and increases molecular weight modestly from 403.2 to 409.2 g/mol (Δ = +6.0 g/mol) while introducing a sulfur heteroatom that alters the electron density distribution across the pyridine ring [1][2]. The 2-thienyl group offers a site for subsequent electrophilic substitution (e.g., bromination, formylation) at the 5-position of the thiophene ring, whereas the 6-phenyl group provides only aromatic C–H bonds with distinct reactivity (preferring electrophilic aromatic substitution at the para-position) [2]. For synthesis programs that plan to elaborate position 6 via Pd-catalyzed C–H activation or directed ortho-metalation, the phenyl congener presents a different regioselectivity landscape than the thienyl analog. The target compound's 6-phenyl group also provides greater structural simplicity for scaffold-minimization strategies in fragment-based drug discovery [1].

Organic Synthesis Heterocyclic Chemistry Cross-Coupling

Rotatable Bond Count of 2: Scaffold Rigidity Advantage for Entropy-Driven Binding Optimization

The target compound possesses exactly two rotatable bonds (the two aryl–pyridine linkages), reflecting a rigid, well-defined conformational ensemble. In contrast, the thioether analog (CAS 338749-49-8) has three rotatable bonds due to the additional C–S–C pivot, increasing the number of accessible low-energy conformers and thereby increasing the entropic cost of binding to a macromolecular target [1][2]. In structure-based drug design, a lower rotatable bond count is generally associated with higher ligand efficiency and improved probability of achieving oral bioavailability, per established analyses of drug-like chemical space [3]. While this is a class-level inference (not a direct bioactivity measurement), the quantitative difference—2 vs. 3 rotatable bonds—is unambiguous and directly calculable. For medicinal chemistry campaigns that prioritize rigid, conformationally constrained scaffolds during hit-to-lead optimization, the target compound offers a measurable rigidity advantage [1][3].

Computational Chemistry Molecular Docking Conformational Analysis

Trifluoromethylated Pyridine-3-Carbonitrile Scaffold: Documented Kinase and PDE4 Inhibitory Activity in the Chemotype Class

Although no bioactivity data specific to CAS 478068-10-9 have been published, the broader 2,4,6-trisubstituted pyridine-3-carbonitrile chemotype containing a 4-trifluoromethyl group has documented biological activity. Representative class members have been reported as phosphodiesterase type IV (PDE4) inhibitors (IC₅₀ values in the nanomolar range) in patent literature [1], and related nicotinonitrile-containing tricyclic compounds have been claimed as protein kinase inhibitors [2]. Notably, a close structural relative—6-{methyl[(1R)-1-phenylethyl]amino}-4-(trifluoromethyl)pyridine-3-carbonitrile—exhibits an IC₅₀ of 20 nM against the human androgen receptor in competitive radioligand binding assays [3]. This class-level evidence establishes that the 4-trifluoromethyl-pyridine-3-carbonitrile core is a validated pharmacophore for target engagement, and the target compound's specific substitution pattern (2-(4-bromophenyl), 6-phenyl) represents a deliberate variation within this active chemotype space. Users seeking a brominated entry point into this pharmacophore class should prioritize the target compound over non-trifluoromethylated or non-brominated analogs that lack the combination of electron-withdrawing properties and heavy-atom utility [1][2][3].

Kinase Inhibition Phosphodiesterase Inhibition Drug Discovery

Explicit Disclosure Limitation: No Published Bioactivity, Selectivity, or ADME Data for This Specific CAS Number

A systematic search of PubMed, Google Scholar, PubChem BioAssay, BindingDB, ChEMBL, SureChEMBL, and PatentScope (searched 2026-04-30) yielded zero primary research articles, bioassay records, or patent examples containing quantitative activity data for 2-(4-bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 478068-10-9). No IC₅₀, Kᵢ, EC₅₀, Kd, % inhibition, metabolic stability (t₁/₂, Clint), permeability (Papp), solubility, or toxicity data were found. This absence is critical for procurement decision-making: the compound is a screening library entity or synthetic intermediate, not a biologically characterized tool compound. Any expectation of target-specific activity must be treated as speculative. Users requiring a pre-validated chemical probe with known pharmacology should instead consider structurally related tool compounds with published data, such as CL-387,785 (EGFR inhibitor, IC₅₀ = 250–490 pM) or NS 2028 (soluble guanylyl cyclase inhibitor, IC₅₀ = 30 nM basal / 200 nM NO-stimulated), which belong to different chemotypes but offer experimentally validated target engagement . This evidence gap is itself a key differentiation point: the target compound is appropriate for exploratory screening and scaffold derivatization, not for target-validation studies requiring established pharmacology.

Data Transparency Procurement Risk Assessment Experimental Planning

Recommended Application Scenarios for 2-(4-Bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 478068-10-9) Based on Validated Differential Evidence


Scaffold for Structure–Activity Relationship (SAR) Exploration in Kinase or PDE4 Inhibitor Programs

This compound provides an entry into the 4-trifluoromethyl-pyridine-3-carbonitrile pharmacophore class, which has documented PDE4 inhibitory activity (nanomolar IC₅₀ range) and kinase inhibitor potential [1][2]. The 4-bromophenyl group at position 2 serves as a synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, etc.), enabling systematic diversification to probe substituent effects on target binding. The rigid scaffold (2 rotatable bonds) minimizes conformational entropy, making it suitable for fragment-based and structure-guided optimization approaches where ligand efficiency is paramount [3][4]. Use this compound as the core scaffold for synthesizing focused libraries aimed at kinases, PDEs, or other targets where the trifluoromethyl-nicotinonitrile motif has shown activity.

Heavy-Atom Derivative for Experimental Phasing in Protein–Ligand Co-Crystallography

The bromine atom (Z = 35, anomalous signal Δf″ ≈ 1.28 e⁻ at Cu Kα) is sufficient for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing without the need for post-soaking halogen introduction [1][2]. The compound's calculated XLogP3 of 5.5 and 0 hydrogen bond donors predict good passive membrane permeability, supporting its use in cell-based co-crystallization or soaking experiments where the compound must penetrate cells to reach the intracellular target [1]. Researchers should select this compound over the chloro-analog (CAS 338749-75-0, XLogP3 = 4.7, weaker anomalous signal) when experimental phasing is a primary objective [1][3].

Physicochemical Property Benchmarking for Lead Optimization in Lipophilic Target Space

With an XLogP3 of 5.5 and molecular weight of 403.2 g/mol, the target compound occupies a specific region of chemical space that is relevant for targets with large, hydrophobic binding pockets (e.g., GPCRs, nuclear receptors, certain kinases) [1]. Its properties can serve as a reference point when comparing analogs: the thioether analog (CAS 338749-49-8) is +0.7 log units more lipophilic (XLogP3 = 6.2), while the chlorophenyl analog (CAS 338749-75-0) is −0.8 log units less lipophilic (XLogP3 = 4.7) [1][2][3]. This ±0.7–0.8 log unit window around the target scaffold provides a quantitative framework for tuning lipophilicity during lead optimization without changing the core heterocycle. Procurement should be based on the specific XLogP3 and MW values required for the intended target class [1].

Building Block for Late-Stage Diversification via the 4-Bromophenyl Handle

The para-bromine atom on the 2-phenyl ring is an orthogonal reactive site that can undergo Pd(0)-catalyzed cross-coupling (Suzuki–Miyaura, Sonogashira, Heck, Buchwald–Hartwig amination) without affecting the nitrile or trifluoromethyl groups [1]. This enables late-stage diversification of the scaffold after the core pyridine-3-carbonitrile has been assembled, a strategy well-established for the broader class of trifluoromethylated pyridinecarbonitriles [2]. The 6-phenyl group remains unsubstituted, providing a second, electronically distinct aryl ring for subsequent functionalization via electrophilic aromatic substitution or directed C–H activation. The C–C bond connectivity at position 2 ensures chemical stability under cross-coupling conditions that might cleave or oxidize a thioether-linked analog [1][3]. Use this compound when synthetic robustness under Pd-catalyzed conditions is required.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.